1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene
Overview
Description
“1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene” is a chemical compound with the molecular formula C8H8BrClS . It has a molecular weight of 251.57 g/mol .
Molecular Structure Analysis
The InChI code for “1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene” is 1S/C8H8BrClS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis of Complex Molecular Structures
1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene is utilized in the creation of complex molecular structures. For instance, it plays a crucial role in the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, which further undergoes transformations to form dichloro[η5:κS-indenyl-sulfanyl and -sulfinyl]rhodium complexes. These complexes showcase interesting structural characteristics and are synthesized using critical conditions like the use of water as a cosolvent (Baker et al., 2012).
Synthesis of Indoles and Derivatives
The compound serves as a precursor in the synthesis of unique indoles and derivatives. For example, 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles are synthesized from related benzenes, showcasing the versatility of 1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene in creating pharmacologically relevant structures (Kobayashi et al., 2013).
Formation of Non-Peptide Antagonists
The chemical also finds application in the formation of non-peptide antagonists. For example, benzamide derivatives have been synthesized for potential use as antagonists in various biological applications (Bi, 2015).
Development of Molecular Electronics
Its derivatives serve as building blocks in the development of molecular electronics. Aryl bromides, including 1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene derivatives, are considered valuable for constructing thiol end-capped molecular wires, indicating their potential in electronic device fabrication (Stuhr-Hansen et al., 2005).
properties
IUPAC Name |
1-bromo-3-(2-chloroethylsulfanyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLDFKPIFPALDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.